molecular formula C16H24ClNO3SSi B12691464 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester CAS No. 135813-18-2

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester

Cat. No.: B12691464
CAS No.: 135813-18-2
M. Wt: 374.0 g/mol
InChI Key: QTSAVFNFUSSLKN-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzoic Acid Derivative: The initial step involves the chlorination of benzoic acid to introduce the chloro group at the 2-position.

    Introduction of the Thioxomethyl Group: This step involves the reaction of the chlorinated benzoic acid with a thioxomethylating agent under controlled conditions.

    Amino Group Addition:

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-(trimethylsilyl)ethanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the thioxomethyl group, resulting in the formation of corresponding amines or thiols.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thioxomethyl and chloro groups allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The ester group facilitates its transport across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester

Uniqueness

The uniqueness of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

135813-18-2

Molecular Formula

C16H24ClNO3SSi

Molecular Weight

374.0 g/mol

IUPAC Name

2-trimethylsilylethyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C16H24ClNO3SSi/c1-11(2)21-16(22)18-12-6-7-14(17)13(10-12)15(19)20-8-9-23(3,4)5/h6-7,10-11H,8-9H2,1-5H3,(H,18,22)

InChI Key

QTSAVFNFUSSLKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OCC[Si](C)(C)C

Origin of Product

United States

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